Benzeneacetic acid, 3,4-dimethoxy-, 2-[(phenylamino)thioxomethyl]hydrazide
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Overview
Description
Benzeneacetic acid, 3,4-dimethoxy-, 2-[(phenylamino)thioxomethyl]hydrazide is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by the presence of a benzene ring substituted with methoxy groups, an acetic acid moiety, and a hydrazide functional group linked to a phenylamino thioxomethyl group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, 3,4-dimethoxy-, 2-[(phenylamino)thioxomethyl]hydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzeneacetic acid with thiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then treated with phenyl isothiocyanate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides or thiosemicarbazides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 3,4-dimethoxy-, 2-[(phenylamino)thioxomethyl]hydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the thioxomethyl group allows for potential interactions with sulfur-containing biomolecules, which can influence various biochemical pathways.
Comparison with Similar Compounds
- Benzeneacetic acid, 3,4-dimethoxy-, hydrazide
- Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester
- Benzeneacetic acid, 3,4-dimethoxy-2-methyl-α-oxo-, ethyl ester
Comparison: Benzeneacetic acid, 3,4-dimethoxy-, 2-[(phenylamino)thioxomethyl]hydrazide is unique due to the presence of the phenylamino thioxomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-22-14-9-8-12(10-15(14)23-2)11-16(21)19-20-17(24)18-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,21)(H2,18,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGCDYFLBKALTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NNC(=S)NC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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